4-Ethylpiperazin-2-one hydrochloride
Overview
Description
4-Ethylpiperazin-2-one hydrochloride is a specialty chemical . It’s often used in laboratory settings and in the manufacture of other chemical compounds .
Molecular Structure Analysis
The molecular formula of 4-Ethylpiperazin-2-one hydrochloride is C6H13ClN2O . Its InChI code is 1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H .Physical And Chemical Properties Analysis
4-Ethylpiperazin-2-one hydrochloride is a solid at room temperature . Its molecular weight is 164.63 .Scientific Research Applications
Design and Synthesis in Medicinal Chemistry
4-Ethylpiperazin-2-one hydrochloride derivatives have been designed and synthesized for their potential in inhibiting key enzymes or acting as receptor antagonists in various therapeutic areas. For instance, derivatives have been synthesized to inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic diseases, atherosclerosis, and cancer. The introduction of aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues into specific structures was essential for biological activity, indicating the compound's utility in designing potent inhibitors for therapeutic applications (Landwehr et al., 2006).
Antidepressant and Anxiolytic Properties
In the realm of neuropsychopharmacology, certain derivatives of 4-Ethylpiperazin-2-one hydrochloride have been investigated for their antidepressant and anxiolytic effects. Studies have shown that specific phenylpiperazine derivatives exhibit high affinity for serotonergic, adrenergic, and dopaminergic receptors, and act as full antagonists at 5-HT1A and 5-HT7 receptors. These compounds demonstrated potent antidepressant-like activity and anxiolytic-like properties in animal models, highlighting their potential as novel therapeutic agents for depression and anxiety disorders (Pytka et al., 2015).
Synthesis and Characterization in Chemistry
The compound has also been involved in studies focused on the synthesis and characterization of new chemical entities. For example, new derivatives have been synthesized as potential dual antihypertensive agents, with studies determining the position of protonation in the piperazine ring of hydrochloride salts using solid-state analytical techniques. Such research contributes to the development of new pharmacological agents with potential applications in treating hypertension (Marvanová et al., 2016).
Anticoagulant and Antitumor Activities
Explorations into the anticoagulant and antitumor activities of 4-Ethylpiperazin-2-one hydrochloride derivatives have also been conducted. Novel ADP receptor antagonists designed from this compound showed significant anti-clotting activities, outperforming some standard drugs in preliminary biological activity tests. This indicates the compound's utility in developing new therapeutic agents for clotting disorders (Shang-ten, 2014). Furthermore, new piperazinyl amidrazones synthesized from this compound were evaluated for their antitumor activity, showcasing substantial activity against various cancer cell lines, which points to its potential in cancer therapy research (Abdel-Jalil et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-ethylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWOBMIYJFZIIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpiperazin-2-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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